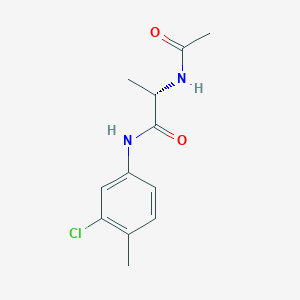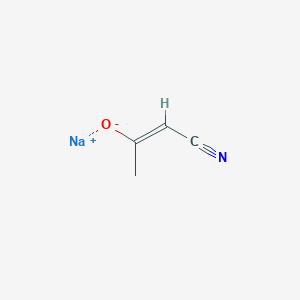
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide, also known as ACMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a derivative of acetaminophen and belongs to the class of amides.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is not fully understood. However, it has been suggested that (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been shown to have a low toxicity profile, making it a potentially safe candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its relatively simple synthesis method, which allows for the production of high yields of pure product. However, one of the limitations of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide. One area of interest is the development of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide and its potential interactions with other compounds. Finally, (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide may also be investigated for its potential use in the development of novel materials with unique properties.
Synthesis Methods
The synthesis of (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with N-acetyl-L-alanine methyl ester in the presence of a base. The resulting product is purified by recrystallization to obtain (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide in high yield and purity.
Scientific Research Applications
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of pain and inflammation. (2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide has also been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers.
properties
IUPAC Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(6-11(7)13)15-12(17)8(2)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQOOJHMCNGPE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H](C)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-acetamido-N-(3-chloro-4-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)
![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)